
3-Ethylundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylundecane is an organic compound with the chemical formula C12H26. It is a branched alkane with an ethyl group attached to the third carbon atom of the carbon chain. 3-Ethylundecane has been widely studied for its potential use in various scientific research applications, including as a model compound for studying the mechanism of action of other organic compounds.
Mécanisme D'action
The mechanism of action of 3-ethylundecane is not well understood, but it is believed to interact with other organic compounds through van der Waals forces and other weak non-covalent interactions. It has been shown to have a low toxicity profile and is not believed to have any significant pharmacological effects.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 3-ethylundecane. It is not believed to have any significant effects on human health or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-ethylundecane in lab experiments is its low toxicity profile, which makes it a safe and convenient model compound for studying the properties of other organic compounds. However, its relatively low boiling point and high volatility may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 3-ethylundecane. One area of interest is the development of new synthetic methods for producing the compound in higher yields and greater purity. Another area of interest is the use of 3-ethylundecane as a model compound for studying the properties of oil-water interfaces under different conditions. Additionally, further research could be conducted to investigate the potential use of 3-ethylundecane as a reference compound for analyzing complex mixtures of hydrocarbons.
Méthodes De Synthèse
The synthesis of 3-ethylundecane can be accomplished through a variety of methods, including the catalytic hydrogenation of undecene or the reaction of 1-bromoundecane with ethylmagnesium bromide. The purity of the compound can be improved through distillation or chromatography.
Applications De Recherche Scientifique
3-Ethylundecane has been used as a model compound for studying the mechanism of action of other organic compounds. For example, it has been used to investigate the effects of various surfactants on the properties of oil-water interfaces. It has also been used as a reference compound for the development of analytical methods for analyzing complex mixtures of hydrocarbons.
Propriétés
Numéro CAS |
17312-58-2 |
|---|---|
Nom du produit |
3-Ethylundecane |
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
3-ethylundecane |
InChI |
InChI=1S/C13H28/c1-4-7-8-9-10-11-12-13(5-2)6-3/h13H,4-12H2,1-3H3 |
Clé InChI |
NJDOLAPZCLPAHZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CC)CC |
SMILES canonique |
CCCCCCCCC(CC)CC |
Synonymes |
3-Ethylundecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



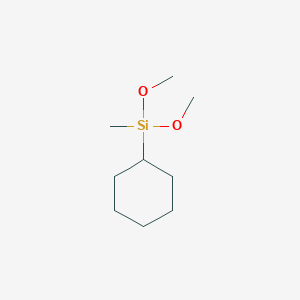
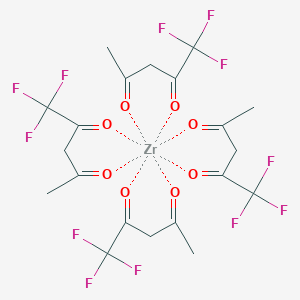
![2,3-Dimethylbenzo[a]pyrene](/img/structure/B98910.png)
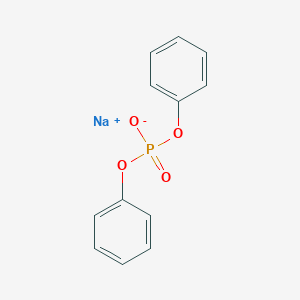
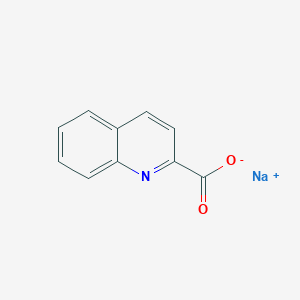
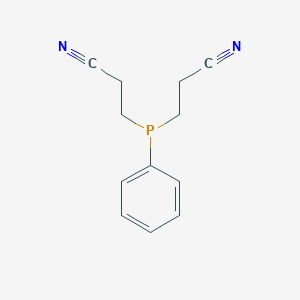
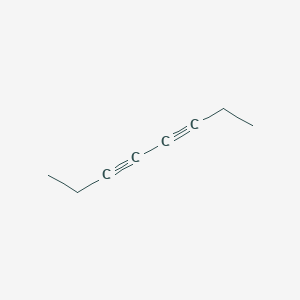
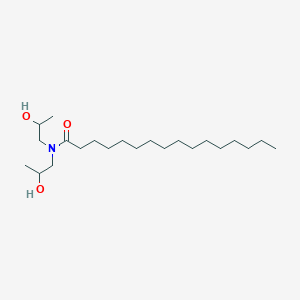
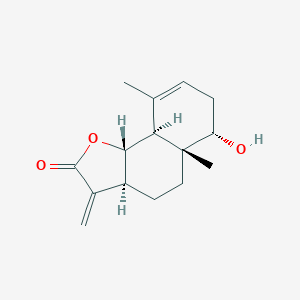
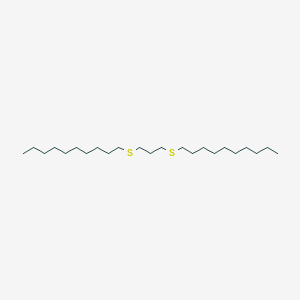
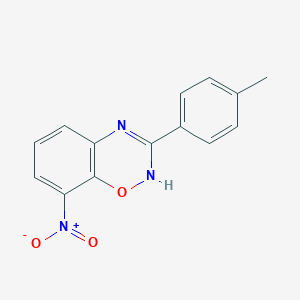

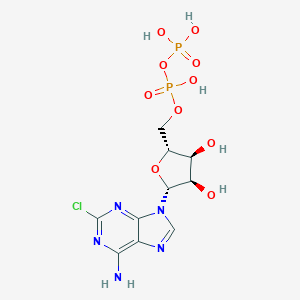
![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)